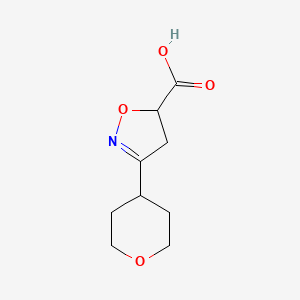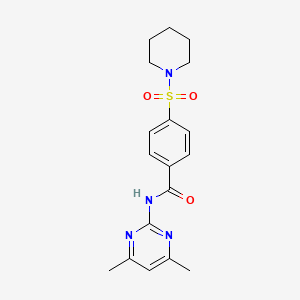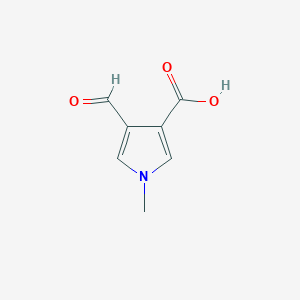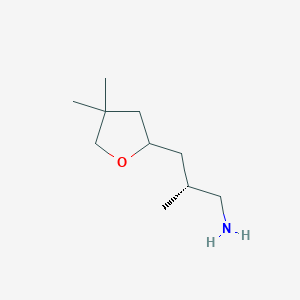![molecular formula C18H17BrN2O3S2 B2461170 (5-Bromthiophen-2-yl)(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanon CAS No. 1324297-68-8](/img/structure/B2461170.png)
(5-Bromthiophen-2-yl)(4-((6-Methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is an intricate organic compound featuring multiple functional groups, including thiophene, benzothiazole, piperidine, and methanone moieties
Wissenschaftliche Forschungsanwendungen
Chemistry
The compound can serve as a building block in organic synthesis, providing a platform for developing new molecules with diverse functionalities.
Biology and Medicine
Pharmacological Potential: : The structure suggests potential bioactivity, making it a candidate for drug discovery, particularly in targeting neurological pathways or cancer research.
Biochemical Pathways: : Studies might explore its interaction with enzymes or receptors.
Industry
Material Science: : Could be used in the synthesis of organic electronic materials.
Chemical Sensors: : Its reactive groups could be employed in sensor technology to detect various analytes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone generally involves multi-step reactions starting from simple precursors:
Step 1: : Synthesis of 5-Bromothiophene-2-carboxylic acid from 2-thiophenecarboxylic acid via bromination.
Step 2: : Conversion of 5-Bromothiophene-2-carboxylic acid to its corresponding acid chloride using thionyl chloride.
Step 3: : Coupling of 5-Bromothiophene-2-carbonyl chloride with 4-(6-methoxybenzo[d]thiazol-2-yl)oxy)piperidine under suitable conditions to form the desired product.
Industrial Production Methods
Industrial production of such a compound would likely involve optimization of each step for scale, including:
Use of continuous flow reactors for efficient bromination and acyl chloride formation.
Employing robust catalytic systems to ensure high yields and purity.
Implementing solvent recovery and recycling systems to minimize waste.
Analyse Chemischer Reaktionen
Types of Reactions it Undergoes
Oxidation: : It may undergo oxidation, particularly at the thiophene ring.
Reduction: : Reduction could occur at the carbonyl group, converting it into an alcohol.
Substitution: : Halogen substitution reactions can modify the bromine atom on the thiophene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: : Reducing agents might include lithium aluminum hydride or sodium borohydride.
Substitution: : Typical halogenation reagents, such as N-bromosuccinimide (NBS), in the presence of light for radical bromination.
Major Products Formed
From oxidation: Formation of sulfone derivatives.
From reduction: Conversion to the corresponding alcohols.
From substitution: Other halogenated derivatives.
Wirkmechanismus
Molecular Targets
The mechanism may involve interactions with specific proteins or enzymes, depending on the application context, such as binding to receptor sites or inhibiting enzyme activity.
Pathways Involved
Pathways could include modulation of neurotransmitter systems in neurological research or inhibition of particular signaling pathways in cancer research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(5-Chlorothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
(5-Fluorothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone
Uniqueness
Compared to its chlorinated or fluorinated analogs, (5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone might exhibit different reactivity and binding properties due to the size and electronegativity of the bromine atom.
This article captures the intricate nature of (5-Bromothiophen-2-yl)(4-((6-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone and explores its synthetic routes, reactions, and potential applications
Eigenschaften
IUPAC Name |
(5-bromothiophen-2-yl)-[4-[(6-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S2/c1-23-12-2-3-13-15(10-12)26-18(20-13)24-11-6-8-21(9-7-11)17(22)14-4-5-16(19)25-14/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESWVNLCYPSCIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)OC3CCN(CC3)C(=O)C4=CC=C(S4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(5-methylisoxazole-3-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2461087.png)
![N-{3-[(dimethylamino)methyl]-1,2-benzoxazol-5-yl}-1,2-oxazole-5-carboxamide](/img/structure/B2461088.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2461090.png)
![(6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl)(4-(thiophen-2-yl)phenyl)methanone](/img/structure/B2461092.png)
![6'-amino-1-benzyl-3'-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B2461093.png)
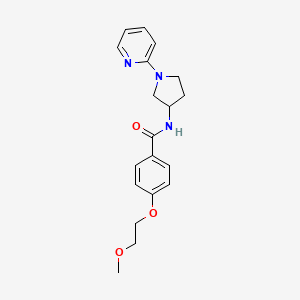
![N-(5,6-dimethoxy-1,3-benzothiazol-2-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2461098.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2461099.png)

